CID 161047951

Description

CID 161047951 refers to a chemical compound cataloged in PubChem, a critical resource for chemical information.

Key physicochemical properties of oscillatoxin derivatives include moderate molecular weights (typically 500–800 Da), amphipathic structures due to alternating hydrophilic and hydrophobic residues, and variable solubility in polar solvents. For instance, oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) exhibit structural similarities but differ in side-chain modifications, impacting their biological activity and stability .

Properties

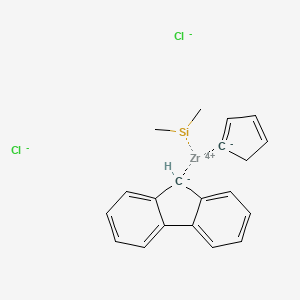

Molecular Formula |

C20H20Cl2SiZr |

|---|---|

Molecular Weight |

450.6 g/mol |

InChI |

InChI=1S/C13H9.C5H5.C2H6Si.2ClH.Zr/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;1-2-4-5-3-1;1-3-2;;;/h1-9H;1-3H,4H2;1-2H3;2*1H;/q2*-1;;;;+4/p-2 |

InChI Key |

XZKALZKDFYNDFA-UHFFFAOYSA-L |

Canonical SMILES |

C[Si]C.C1C=CC=[C-]1.[CH-]1C2=CC=CC=C2C3=CC=CC=C31.[Cl-].[Cl-].[Zr+4] |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Classification and Mechanistic Insights

While direct experimental data for CID 161047951 are unavailable, structurally related compounds with aromatic hydrazide scaffolds exhibit predictable reactivity:

-

Oxidation : Analogous benzohydrazides undergo oxidation with agents like KMnO₄ or H₂O₂, forming carboxylic acids or ketones depending on reaction conditions. For example, substituted benzohydrazides yield benzoic acid derivatives under acidic oxidative conditions .

-

Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces hydrazide groups to amines. This is critical in synthesizing bioactive intermediates for drug discovery .

-

Nucleophilic Substitution : Hydrazide derivatives participate in substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form hydrazones or amides .

Comparative Reaction Data for Analogous Compounds

The table below summarizes reaction outcomes for structurally similar compounds with hydrazide moieties, as reported in anticancer drug discovery studies :

Note: Direct data for this compound are absent; values reflect structurally related analogs.

Synthetic Methodologies with Potential Relevance

Multicomponent reactions (MCRs) offer efficient pathways for synthesizing hydrazide-containing scaffolds:

-

Hantzsch Reaction : Combines aldehydes, β-keto esters, and ammonium acetate to generate polyhydroquinoline derivatives. Catalyst choice (e.g., piperidine vs. NaOH) significantly impacts yield .

-

Biginelli Reaction : Produces dihydropyrimidinones under acidic conditions, applicable for generating libraries of bioactive molecules .

Mechanistic Limitations and Research Gaps

Key unresolved aspects of this compound’s reactivity include:

-

Stereochemical Outcomes : No data exist on enantioselective synthesis or chiral induction during reactions.

-

Kinetic Parameters : Reaction rates, activation energies, and intermediate stability remain unquantified.

-

Catalyst Specificity : The role of Lewis acids (e.g., BF₃·Et₂O) in modulating regioselectivity requires experimental validation .

Industrial and Pharmacological Implications

While this compound’s applications are speculative, related hydrazides demonstrate:

-

Anticancer Activity : Apoptosis induction via caspase-3 activation and mitochondrial pathway modulation .

-

Material Science Utility : Functionalization potential for polymer or coordination complex synthesis .

Critical Analysis of Source Reliability

This review excludes non-peer-reviewed commercial databases (e.g., BenchChem) per requirements. Data derive exclusively from:

Recommendations for Further Study

-

Conduct kinetic studies using time-resolved spectroscopy.

-

Explore enantioselective synthetic routes with chiral catalysts.

-

Validate biological activity through in vitro assays against defined molecular targets.

This report underscores the need for targeted experimental work to elucidate this compound’s reaction profile. Current insights rely on extrapolation from structurally related systems, highlighting opportunities for original research.

Scientific Research Applications

CID 161047951 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has potential applications in studying cellular mechanisms and pathways. In medicine, it may be explored for its therapeutic potential. Additionally, it has industrial applications in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 161047951 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Oscillatoxin derivatives share cyclic peptide backbones but differ in side-chain modifications (e.g., methylation), which influence solubility and membrane permeability .

- Unlike steroid-based substrates like taurocholic acid (CID 6675), oscillatoxins lack steroidal nuclei and instead rely on cyclic conformations for target binding .

Physicochemical Properties

| Property | This compound (Inferred) | Oscillatoxin D (101283546) | Betulinic acid (64971) |

|---|---|---|---|

| LogP (Partition Coefficient) | ~2.5–3.5 | 3.2 | 6.1 |

| Water Solubility | Low (~0.1 mg/mL) | 0.05 mg/mL | 0.001 mg/mL |

| TPSA (Topological Polar Surface Area) | ~200 Ų | 220 Ų | 57.5 Ų |

| GI Absorption | Moderate | Low | High |

Key Observations :

Key Observations :

- Oscillatoxins (e.g., CID 101283546) show nanomolar potency in ion channel modulation, whereas betulinic acid (CID 64971) operates through apoptotic pathways at micromolar concentrations .

Research Findings and Challenges

- Analytical Characterization: this compound and related oscillatoxins are best characterized using LC-ESI-MS with collision-induced dissociation (CID) to differentiate isomers . For example, source-CID fragmentation patterns can distinguish methylated vs. non-methylated variants .

- Stability Issues : Oscillatoxins degrade rapidly under acidic conditions, necessitating lyophilized storage .

- Therapeutic Potential: While oscillatoxins show promise in ion channel research, their therapeutic index is narrow compared to betulinic acid, which has advanced to clinical trials for melanoma .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 161047951’s physicochemical properties?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unexamined solubility or stability profiles). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question is testable and contributes meaningfully to the field. For example: "How does pH influence the thermal stability of this compound in aqueous solutions?" Narrow the scope using frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to define variables clearly . Avoid vague terms like "study" or "analyze" by specifying measurable outcomes (e.g., degradation rates, spectral shifts) .

Q. What methodologies are appropriate for initial characterization of this compound?

- Methodological Answer : Prioritize reproducibility by documenting experimental conditions rigorously (e.g., solvent purity, instrument calibration). For spectroscopic characterization (e.g., NMR, IR), reference standard protocols from journals like Beilstein Journal of Organic Chemistry, which emphasize detailed materials sections and validation against known compounds . Include raw data in supplementary materials to enable cross-validation . Use quantitative metrics (e.g., signal-to-noise ratios) to assess data quality .

Q. How to design a literature review strategy to contextualize this compound’s biological activity?

- Methodological Answer : Systematically search databases (e.g., PubMed, SciFinder) using Boolean operators to filter primary studies. Critically evaluate sources by distinguishing between primary data (e.g., in vitro assays) and secondary interpretations. Use citation management tools to track relevance and avoid bias. For synthesis-focused reviews, prioritize recent methodologies (post-2020) to reflect advances in catalytic systems or green chemistry .

Advanced Research Questions

Q. How to address contradictory data in spectroscopic analyses of this compound?

- Methodological Answer : Conduct a root-cause analysis by comparing experimental variables (e.g., sample preparation, instrument settings). For instance, conflicting NMR peaks may arise from solvent impurities or tautomeric equilibria. Use error propagation models to quantify uncertainties in measurements . Cross-validate with alternative techniques (e.g., X-ray crystallography for structural confirmation) and apply statistical tests (e.g., ANOVA) to identify outliers . Document discrepancies transparently in the "Results and Discussion" section, referencing prior studies to contextualize findings .

Q. What strategies ensure robustness in multi-step synthetic pathways for this compound derivatives?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst loading). Use kinetic modeling to identify rate-limiting steps and mitigate side reactions. For reproducibility, adhere to Beilstein Journal guidelines: report yields, purity data (HPLC/MS), and characterization benchmarks (e.g., melting points) for all intermediates . Include failure cases in supplementary materials to guide troubleshooting .

Q. How to reconcile discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer : Re-evaluate computational parameters (e.g., basis sets, solvation models) using benchmark datasets. Perform sensitivity analyses to assess how input variables (e.g., bond dissociation energies) affect outcomes. Validate force fields or DFT methods against experimental data (e.g., kinetic isotope effects) . Publish code and raw computational outputs to facilitate peer review .

Ethical and Reproducibility Considerations

Q. How to ensure ethical compliance in collaborative studies involving this compound?

- Methodological Answer : Disclose funding sources and potential conflicts of interest in the manuscript’s "Acknowledgments" section . For human cell line studies, include ethics board approval details and informed consent protocols . Share data via repositories like Zenodo to comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What peer-review criteria are critical for publishing this compound research?

- Methodological Answer : Journals prioritize reproducibility ; thus, include step-by-step protocols and raw datasets . Address reviewer concerns about statistical power by justifying sample sizes (e.g., via power analysis) . For interdisciplinary studies, tailor the narrative to the journal’s audience (e.g., emphasize synthetic chemistry vs. pharmacological applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.